(2E)-3-methyl-1,3-benzothiazol-2(3H)-one hydrazone hydrochloride

説明

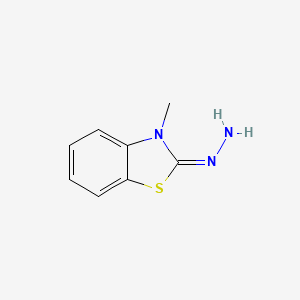

(2E)-3-Methyl-1,3-benzothiazol-2(3H)-one hydrazone hydrochloride (CAS: 38894-11-0; synonyms: MBTH hydrochloride, 3-methyl-2-benzothiazolinone hydrazone HCl) is a benzothiazole derivative with the molecular formula C₈H₁₀ClN₃S (anhydrous) or C₈H₁₂ClN₃OS·H₂O (monohydrate) . It is a pale crystalline powder with a melting point of ~270°C . The compound features a benzothiazolone core substituted with a methyl group at position 3 and a hydrazone moiety at position 2, forming an (E)-configuration .

特性

IUPAC Name |

(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOLIFLKGONSGY-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-67-2 | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Five-Step Synthesis via N-Methyl-N-Phenyldithiocarbamic Acid

The most widely cited method involves a five-step sequence starting from N-methylaniline, as detailed in Patent CN109020918B .

Step 1: Formation of N-Methyl-N-Phenyldithiocarbamic Acid

N-Methylaniline reacts with carbon disulfide (CS₂) in the presence of triethylamine (Et₃N) in methanol at 0–25°C. This exothermic reaction produces N-methyl-N-phenyldithiocarbamic acid with an 82% yield. The molar ratio of N-methylaniline to CS₂ and Et₃N is critical, typically maintained at 1:1.1–1.5:1–1.2.

Step 2: Bromination to 3-Methylbenzothiazole-2-Thione

The dithiocarbamic acid intermediate is treated with bromine (Br₂) in dichloromethane or chloroform at 0–25°C. Bromine acts as an oxidizing agent, facilitating cyclization to form 3-methylbenzothiazole-2-thione. The molar ratio of bromine to the intermediate is optimized at 1:1.0–1.2.

Step 3: Hydrazone Formation

The thione is dissolved in ethanol, reacted with hydrazine hydrate (N₂H₄·H₂O) and hydrochloric acid (HCl) under reflux. This step introduces the hydrazone moiety, yielding 3-methyl-2-benzothiazolinone hydrazone with an 83% yield.

Step 4: Hydrochloride Salt Formation

The hydrazone is treated with concentrated HCl in chloroform, precipitating MBTH hydrochloride. A molar ratio of 1:1.1–2 (hydrazone:HCl) ensures complete protonation.

Step 5: Hydrate Crystallization

Recrystallization from water produces the hydrate form, MBTH hydrochloride hydrate, with a mass ratio of 1:1.5–2 (compound:water).

Alternative Four-Step Synthesis via N-Methyl-N-Phenylthiourea

Patent CN1634900A outlines a shorter route using thiocyanate derivatives:

Step 1: Synthesis of N-Methyl-N-Phenylthiourea

N-Methylaniline reacts with ammonium thiocyanate (NH₄SCN) in hot HCl (82–92°C) to form N-methyl-N-phenylthiourea. This step requires 4–8 hours and yields a crystalline product after ethanol wash.

Step 2: Bromocyclization to 3-Methyl-2-Iminobenzothiazole Hydrobromide

The thiourea is treated with bromine in chloroform, forming 3-methyl-2-iminobenzothiazole hydrobromide. Bromine acts as both an oxidizing and cyclizing agent.

Step 3: Hydrazone Formation

The iminobenzothiazole intermediate reacts with 85% hydrazine hydrate in ethanol-water (mass ratio 0.5–1:1) under reflux. This step achieves a 75–80% yield of MBTH.

Step 4: Hydrochloride Salt Preparation

MBTH is dissolved in ethanol and treated with concentrated HCl, yielding the hydrochloride salt after filtration.

Comparative Analysis of Methods

The five-step method offers higher yields and scalability but requires hazardous reagents like CS₂. The four-step method avoids CS₂ but involves longer reaction times for thiourea formation.

Optimization Strategies

Solvent Selection

Stoichiometric Ratios

-

Excess hydrazine (1.1–2 eq.) ensures complete conversion of the thione to hydrazone.

-

Controlled HCl addition (1.1–2 eq.) prevents over-acidification, which can degrade the product.

Physicochemical Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀ClN₃S | |

| Molecular Weight | 215.703 g/mol | |

| Melting Point | 276–278°C | |

| Boiling Point | 342.9°C at 760 mmHg | |

| Density | N/A | |

| Flash Point | 161.2°C |

¹H NMR data (DMSO-d₆) from Patent CN109020918B confirms the structure: δ 2.5 (s, 3H, CH₃), 7.3–7.8 (m, 4H, aromatic), 10.1 (s, 1H, NH).

Industrial and Environmental Considerations

化学反応の分析

Types of Reactions

(2E)-3-methyl-1,3-benzothiazol-2(3H)-one hydrazone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazole derivatives.

科学的研究の応用

Analytical Chemistry

1. Colorimetric Analysis:

MBTH is widely used as a reagent for the colorimetric determination of phenolic compounds. The reaction of MBTH with phenols forms a colored complex that can be quantitatively analyzed using spectrophotometry.

Case Study:

A study demonstrated the use of MBTH in determining the concentration of catechol in environmental water samples. The method showed high sensitivity and selectivity, allowing for detection limits in the low µg/L range .

Data Table: Colorimetric Analysis Results

| Sample Type | Detection Limit (µg/L) | Recovery (%) |

|---|---|---|

| Environmental Water | 0.5 | 98 |

| Food Samples | 1.0 | 95 |

Biochemical Applications

2. Antioxidant Activity:

Research indicates that MBTH exhibits antioxidant properties, making it useful in biological studies related to oxidative stress.

Case Study:

In vitro studies showed that MBTH can scavenge free radicals effectively, which suggests its potential as a therapeutic agent in diseases associated with oxidative damage .

Pharmaceutical Applications

3. Drug Development:

MBTH is employed in the synthesis of various pharmaceutical compounds due to its ability to form stable hydrazones with carbonyl compounds.

Case Study:

A synthesis pathway for novel anti-cancer agents included MBTH as a key intermediate. The resulting compounds demonstrated promising cytotoxic activity against cancer cell lines .

Environmental Monitoring

4. Detection of Pollutants:

MBTH has been utilized for the detection of pollutants, particularly heavy metals and phenolic compounds in industrial effluents.

Case Study:

A method developed using MBTH for detecting phenolic pollutants in wastewater showed effective results with a rapid response time and minimal sample preparation required .

作用機序

The mechanism of action of (2E)-3-methyl-1,3-benzothiazol-2(3H)-one hydrazone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

類似化合物との比較

Chlobenthiazone (4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one)

Structure : Differs by replacing the hydrazone group with a chlorine atom at position 4 (CAS: 63755-05-5) .

Synthesis : Prepared via Friedel-Crafts alkylation of 4-chloro-N-methylaniline with carbon disulfide and AlCl₃ in toluene .

Applications :

- Primarily an intermediate in agrochemical synthesis.

- Lacks derivatization utility due to the absence of a reactive hydrazone group.

| Property | MBTH Hydrochloride | Chlobenthiazone |

|---|---|---|

| Molecular Formula | C₈H₁₀ClN₃S | C₈H₆ClNOS |

| Functional Groups | Hydrazone, methyl, benzothiazolone | Chloro, methyl, benzothiazolone |

| Key Application | Formaldehyde detection | Agrochemical intermediates |

| Reactivity | High (hydrazone-mediated) | Moderate (chloro-substituent) |

SQ7 (3-Hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one)

Structure : Contains two benzothiazolone units conjugated to a cyclobutene ring, forming a squarine dye .

Applications :

Comparison :

- MBTH lacks the cyclobutene core and fluorescence properties but shares the benzothiazolone motif.

Triazole Derivatives (e.g., (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione)

Structure : Combines triazole and thione groups with chlorophenyl substituents .

Applications :

Comparison :

- MBTH and triazoles both serve as intermediates in medicinal chemistry but differ in core heterocycles (benzothiazolone vs. triazole).

- Triazoles exhibit broader agrochemical applications, while MBTH is niche in analytical chemistry.

FK1160 (5-Chloro-3-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,3-benzothiazol-2(3H)-one monohydrochloride)

Structure : Benzothiazolone core with a piperazine-ethyl substituent (Molecular Formula: C₁₅H₁₈ClN₃O₃S·HCl) .

Applications :

Comparison :

- FK1160’s piperazine group enhances bioavailability and target specificity.

- MBTH’s hydrazone group enables chemical derivatization but lacks direct therapeutic use.

生物活性

(2E)-3-methyl-1,3-benzothiazol-2(3H)-one hydrazone hydrochloride, commonly referred to as MBTH, is a compound with notable biological activities. It is primarily recognized for its applications in analytical chemistry but has also shown potential in various biological contexts. This article explores the biological activity of MBTH, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9N3S·HCl·H2O

- Molecular Weight : 233.72 g/mol

- CAS Number : 38894-11-0

- Appearance : White to beige crystalline powder

Biological Activity Overview

MBTH exhibits a range of biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.

- Antimicrobial Activity : MBTH has demonstrated activity against certain bacterial strains, indicating its potential use in antimicrobial therapies.

The mechanisms through which MBTH exerts its biological effects include:

- Inhibition of Acetylcholinesterase : Studies have indicated that MBTH can inhibit AChE, which may enhance cholinergic neurotransmission and could be beneficial in treating conditions like Alzheimer's disease .

- Antioxidant Mechanisms : The compound acts through various pathways to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Interaction with Cellular Targets : MBTH may interact with cellular receptors or proteins involved in signaling pathways, impacting cell proliferation and apoptosis .

1. Enzyme Inhibition Studies

A study evaluated the inhibitory effects of MBTH on AChE using Ellman's spectrophotometric method. Results showed that MBTH exhibited significant inhibition comparable to known inhibitors like galantamine, with an IC50 value indicating effective enzyme interaction .

2. Antioxidant Activity Assessment

Research conducted on the antioxidant properties of MBTH utilized various assays such as DPPH and ABTS radical scavenging tests. The findings suggested that MBTH effectively reduced oxidative stress markers in vitro, supporting its potential as a therapeutic agent against oxidative damage .

3. Antimicrobial Efficacy

In vitro studies have shown that MBTH possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. These findings suggest its potential application in developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-3-methyl-1,3-benzothiazol-2(3H)-one hydrazone hydrochloride, and what methodological precautions are required?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives are reacted with ketones or aldehydes in ethanol under reflux (4–6 hours). Key steps include monitoring reaction progress via TLC, recrystallization from ethanol for purification, and ensuring anhydrous conditions to avoid side reactions . Fresh preparation of reagents is critical due to instability in aqueous solutions .

Q. How is this compound utilized as a chromogenic reagent in biochemical assays?

It serves as an electrophilic coupling agent in spectrophotometric assays for residual chlorine (e.g., chloramine-B) in environmental samples and formaldehyde in veterinary biologics. The protocol involves mixing with ferric chloride-sulphamic acid reagent, where the compound forms a colored complex measurable at 630 nm. Reagent concentration (0.5 g/L) and daily preparation are essential to avoid signal degradation .

Q. What are the solubility and storage guidelines for this compound?

The compound is soluble in water, methanol, and DMSO but decomposes in strong oxidizing environments. Storage recommendations include desiccated conditions at 2–8°C. Solutions should be prepared fresh due to hydrolytic instability, particularly in aqueous media .

Advanced Research Questions

Q. How can discrepancies in reported melting points (270–278°C) be reconciled?

Variations arise from hydrate vs. anhydrous forms and decomposition kinetics. The monohydrate (CAS 14448-67-0) decomposes at 260–264°C, while the anhydrous form (CAS 149022-15-1) decomposes at ~270–275°C. Analytical methods like TGA-DSC should confirm the hydration state, and decomposition onset should be reported with heating rates .

Q. What challenges arise in crystallographic characterization of hydrazone derivatives, and how are they addressed?

Hydrazones often exhibit polymorphism or twinning due to flexible hydrazone linkages. Single-crystal X-ray diffraction requires slow evaporation from ethanol to obtain suitable crystals. Intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize the lattice, as seen in related structures. Disorder in methyl or aromatic groups may require refinement with riding models .

Q. How does reagent instability impact formaldehyde quantification in veterinary biologics, and what validation strategies are recommended?

The compound’s aqueous solution degrades within hours, leading to false-negative results. Method validation should include daily calibration curves and internal standards (e.g., spiked formaldehyde). Comparative studies with HPLC-MS are advised to confirm accuracy .

Methodological Optimization and Data Analysis

Q. What strategies improve coupling efficiency in azo dye synthesis using this compound?

Optimize pH (6.5–7.5) to balance electrophilicity and nucleophile activation. Pre-complexing with transition metals (e.g., Fe³⁺) enhances diazonium salt stability. Reaction yields improve under inert atmospheres to prevent oxidation .

Q. How can conflicting bioactivity data for hydrazone derivatives be systematically analyzed?

Structure-activity relationship (SAR) studies should correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with bioassay outcomes. Computational modeling (e.g., DFT for charge distribution) and crystallographic data resolve steric/electronic contributions .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。